2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromopyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromopyridine moiety may facilitate binding to certain enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Chloropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- 2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- 2-{[1-(5-Iodopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
Uniqueness
2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-14-7-13(8-18-9-14)15(22)21-6-1-3-12(10-21)11-23-16-19-4-2-5-20-16/h2,4-5,7-9,12H,1,3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWAKOPEQNAODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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